molecular formula C24H24N4O3S B11647083 (6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11647083
M. Wt: 448.5 g/mol
InChI Key: NQIQANAYQIOFTA-JRCZNVDKSA-N
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Description

(6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core, an imino group, and a phenylmethylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the imino group and the phenylmethylidene substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenylmethylidene substituent can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenylmethylidene substituent.

Scientific Research Applications

(6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The imino group and phenylmethylidene substituent play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-5-Imino-6-({4-[2-(4-Methylphenoxy)ethoxy]phenyl}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its unique thiadiazolo-pyrimidinone core and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-5-imino-6-[[4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-3-4-21-27-28-22(25)20(23(29)26-24(28)32-21)15-17-7-11-19(12-8-17)31-14-13-30-18-9-5-16(2)6-10-18/h5-12,15,25H,3-4,13-14H2,1-2H3/b20-15-,25-22?

InChI Key

NQIQANAYQIOFTA-JRCZNVDKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1

Origin of Product

United States

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